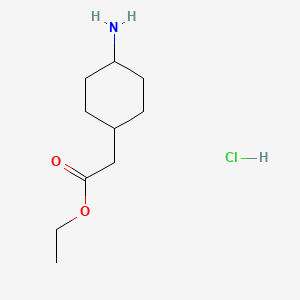

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWRCPPPDEVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504126 | |

| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76308-26-4 | |

| Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

This guide provides a comprehensive technical overview of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, analytical characterization, synthesis methodologies, and its significant applications in medicinal chemistry.

Compound Profile and Core Properties

This compound is a substituted cycloalkane derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a cyclohexane ring with an amino group and an ethyl acetate substituent in a specific stereochemical arrangement, makes it a valuable precursor for various active pharmaceutical ingredients (APIs).

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 76308-26-4 | [1][2] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1][2] |

| Molecular Weight | 221.72 g/mol | [1][2] |

| IUPAC Name | ethyl 2-(trans-4-aminocyclohexyl)acetate;hydrochloride | [2] |

| Appearance | Solid | [3] |

| Melting Point | 173-177 °C | [4] |

| Solubility | Slightly soluble in Methanol | [1] |

| Storage | Inert atmosphere, room temperature or under inert gas (nitrogen or Argon) at 2-8°C. | [1][3] |

Analytical Characterization: A Spectroscopic Overview

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to manufacturers, a general interpretation based on the compound's structure is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, the methylene protons adjacent to the carbonyl group, and the proton of the amino group. The trans-configuration influences the chemical shifts and coupling constants of the cyclohexane protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the carbonyl, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

N-H stretching vibrations for the primary amine hydrochloride, typically appearing as a broad band in the range of 3000-2500 cm⁻¹.

-

C-H stretching vibrations for the aliphatic cyclohexane and ethyl groups, observed below 3000 cm⁻¹.

-

C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl trans-2-(4-aminocyclohexyl)acetate, the molecular ion peak of the free base (C₁₀H₁₉NO₂) would be observed at m/z 185.14.[5] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃).

Synthesis and Manufacturing: From Precursor to Product

The synthesis of this compound is a critical process, with several methodologies reported in the literature and patents. The most prevalent industrial route involves the hydrogenation of a substituted aromatic precursor followed by esterification.

Predominant Synthetic Pathway: Hydrogenation and Esterification

A widely adopted method starts with 4-nitrophenylacetic acid.[4][6][7] This process is favored for its scalability and control over the desired trans-stereoisomer.

Step-by-Step Methodology:

-

Hydrogenation of 4-Nitrophenylacetic Acid: 4-nitrophenylacetic acid is subjected to catalytic hydrogenation. This is typically a two-stage process:

-

Reduction of the Nitro Group: The nitro group is first reduced to an amino group using a catalyst like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature.[4][6]

-

Reduction of the Aromatic Ring: The aromatic ring is then hydrogenated to a cyclohexane ring under higher hydrogen pressure.[4][6] The reaction conditions are optimized to favor the formation of the trans-isomer.

-

-

Esterification: The resulting trans-4-aminocyclohexaneacetic acid is then esterified. This is commonly achieved by reacting the acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, which also serves to form the hydrochloride salt of the amino group.[4][6]

-

Purification and Isolation: The final product, this compound, is isolated and purified, often by crystallization from a suitable solvent like acetonitrile, which selectively precipitates the trans-isomer, leading to high diastereomeric purity.[4][6]

Causality in Experimental Choices:

-

The use of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture, which is advantageous in industrial processes.

-

The two-stage hydrogenation with varying pressures and temperatures provides better control over the reduction process, minimizing side reactions and maximizing the yield of the desired product.

-

The use of ethanolic hydrochloric acid for esterification is efficient as it both catalyzes the reaction and forms the stable hydrochloride salt in a single step.

-

Acetonitrile is an effective solvent for purification as it exploits the differential solubility between the cis and trans isomers of the hydrochloride salt.

Applications in Drug Development and Medicinal Chemistry

This compound is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the antipsychotic drug, Cariprazine.[1][8]

Key Intermediate in the Synthesis of Cariprazine

Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor. It is used in the treatment of schizophrenia and bipolar disorder. The trans-stereochemistry of the 4-aminocyclohexylacetate moiety is crucial for the pharmacological activity of Cariprazine. This compound serves as the starting material for the construction of the key cyclohexyl-containing fragment of the Cariprazine molecule.[9][10]

Broader Utility in Medicinal Chemistry

The 4-aminocyclohexylacetate scaffold is a privileged structure in medicinal chemistry. The cyclohexane ring acts as a rigid, non-aromatic spacer that can orient functional groups in a well-defined three-dimensional space. The primary amino group and the ester functionality provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery programs. Derivatives of 4-aminocyclohexylacetic acid have been explored for their potential as ligands for various receptors and enzymes.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:

-

Harmful if swallowed [2]

-

Causes skin irritation [2]

-

Causes serious eye irritation [2]

-

May cause respiratory irritation [2]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[9] It is often recommended to store under an inert atmosphere (nitrogen or argon) at either room temperature or refrigerated conditions (2-8°C) to prevent degradation.[1][3]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined stereochemistry and versatile functional groups make it an indispensable building block for the synthesis of complex molecules, most notably the antipsychotic drug Cariprazine. A thorough understanding of its chemical properties, analytical characterization, and synthetic methodologies is crucial for its effective and safe utilization in research and development.

References

-

LookChem. Cas 76308-26-4, this compound. [Link]

-

Tóth, B., Varga, E., Galla, Z. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Commun Chem 7, 72 (2024). [Link]

- Google Patents.

-

Molkem. Ethyl trans 2-(4-aminocyclohexyl)acetate hydrochloride. [Link]

- Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Google Patents. The preparation method of 2-(4-aminocyclohexyl)

-

PubChem. This compound. [Link]

-

apicule. This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. [Link]

- Google Patents.

- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

-

iChemical. This compound, CAS No. 76308-26-4. [Link]

-

Pharmaffiliates. 76308-26-4| Chemical Name : this compound. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PubChemLite. This compound. [Link]

-

New Journal of Chemistry. 4-Aminocoumarin derivatives: synthesis and applications. [Link]

-

National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

-

National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

National Institutes of Health. Click Reactions in Medicinal Chemistry. [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Process For Preparation Of Cariprazine And Intermediates Thereof [quickcompany.in]

- 4. Cas 76308-26-4,this compound | lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 8. molkem.com [molkem.com]

- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] This guide provides an in-depth technical walkthrough for the structural elucidation of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of antipsychotic drugs like Cariprazine.[4] Drawing upon extensive field experience, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Foundational Understanding: Initial Characterization and Physicochemical Properties

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the molecule's physical and chemical properties is essential. This initial phase provides the first layer of data and informs the selection and parameterization of subsequent experiments.

This compound (CAS No: 76308-26-4) is an organic salt with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol .[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [5] |

| Molecular Weight | 221.72 g/mol | [4][5] |

| Melting Point | 173-177 °C | [6][7] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Slightly soluble in Methanol | [6] |

| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [4][5] |

This initial data, particularly the molecular formula, is critical for cross-validation with high-resolution mass spectrometry results.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy is not a linear path but an iterative process where data from multiple orthogonal techniques are integrated to build a cohesive and irrefutable structural assignment. The chosen workflow is designed to first identify the molecular framework and functional groups, then establish connectivity, and finally confirm the three-dimensional arrangement of atoms.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and one of the most critical steps, providing the molecular weight and elemental composition of the analyte.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[8]

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data and Interpretation

The target molecule is the hydrochloride salt. In the ESI source, we expect to see the free base, ethyl trans-2-(4-aminocyclohexyl)acetate, as the protonated molecular ion [M+H]⁺.

-

Molecular Formula of Free Base: C₁₀H₁₉NO₂

-

Exact Mass of Free Base: 185.1416

-

Expected [M+H]⁺: 186.1494

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₀H₂₀NO₂]⁺ | 186.1494 | 186.1491 | -1.6 |

A low mass error (< 5 ppm) provides high confidence in the elemental composition. Further fragmentation analysis (MS/MS) can reveal structural motifs. Key fragmentation pathways for aminocyclohexane derivatives often involve alpha-cleavage adjacent to the nitrogen atom and loss of small neutral molecules.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and instrument contributions.

Expected Data and Interpretation

The structure of this compound contains an ester, an amine (as an ammonium salt), and a cyclohexane ring. The expected IR absorptions are summarized below.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2800 | Strong | N-H stretch (ammonium) | The broad, strong absorption indicates the presence of an ammonium salt. |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) | Characteristic of the cyclohexane and ethyl groups. |

| ~1735 | Strong | C=O stretch (ester) | A strong, sharp peak in this region is a hallmark of the ester carbonyl group.[12][13][14] |

| ~1200 | Strong | C-O stretch (ester) | Another key indicator for the ester functional group.[13][14] |

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), due to its good solubility for amine salts.

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the known structure, a detailed prediction of the NMR spectra can be made. The trans stereochemistry of the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |

| 1 | ~174 | - | - | - |

| 2 | ~40 | ~2.20 | d | 2H |

| 3 | ~35 | ~1.85 | m | 1H |

| 4, 8 | ~33 | ~2.05 (ax), ~1.25 (eq) | m | 4H |

| 5, 7 | ~30 | ~2.05 (ax), ~1.25 (eq) | m | 4H |

| 6 | ~45 | ~3.00 | tt | 1H |

| 9 | ~61 | ~4.10 | q | 2H |

| 10 | ~14 | ~1.25 | t | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The combination of 2D NMR experiments allows for the complete assembly of the molecular structure.

Sources

- 1. fda.gov [fda.gov]

- 2. youtube.com [youtube.com]

- 3. fda.gov [fda.gov]

- 4. apicule.com [apicule.com]

- 5. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 76308-26-4,this compound | lookchem [lookchem.com]

- 7. This compound | 76308-26-4 [chemicalbook.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. IR Spectrum: Esters [quimicaorganica.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. jchps.com [jchps.com]

An In-Depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4), a pivotal intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis methodologies, and critical applications, with a focus on the rationale behind its use in modern medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and an ethyl acetate moiety in a trans configuration. This specific stereochemistry is often crucial for its role as a building block in targeted therapies. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Caption: Chemical Structure of this compound.

The compound's key properties are summarized below, providing a foundational dataset for its application in experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₂₀ClNO₂[1][2][3][4] or C₁₀H₁₉NO₂·HCl |

| Molecular Weight | 221.72 g/mol [1][2][3][4][5] |

| CAS Number | 76308-26-4[1][2][3][5][6][7][8][9] |

| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride[2] |

| Synonyms | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride, trans-4-Aminocyclohexaneacetic acid ethyl ester hydrochloride[2][3][4][10] |

| Melting Point | 173-177 °C[7] |

| Solubility | Slightly soluble in Methanol |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Synthesis Pathway and Mechanistic Rationale

The predominant industrial synthesis of this compound begins with 4-nitrophenyl-acetic acid. This method is favored due to the availability of the starting material and the robustness of the catalytic hydrogenation process.

The synthesis involves two primary transformations:

-

Catalytic Hydrogenation : This is a critical step where the aromatic nitro group is first reduced to an amine, followed by the saturation of the benzene ring to form the aminocyclohexyl ring. A Palladium on Carbon (Pd/C) catalyst is typically employed due to its high activity and selectivity.[7] The reaction is often performed in stages with increasing hydrogen pressure to first reduce the nitro group at a lower pressure before hydrogenating the aromatic ring at a higher pressure.[7][11] This staged approach provides better control over the reaction and maximizes the yield of the desired trans-isomer.

-

Esterification and Salt Formation : The resulting trans-4-aminocyclohexyl-acetic acid is then esterified using ethanol in the presence of an acid catalyst. The introduction of hydrochloric acid not only catalyzes the esterification but also converts the amine into its stable hydrochloride salt, facilitating isolation and purification.[7]

Caption: Key stages in the synthesis of the target compound.

Experimental Protocol: Synthesis from 4-Nitrophenyl-acetic Acid

This protocol is a self-validating system, adapted from established industrial processes.[7] It is intended for qualified chemists in a controlled laboratory setting.

A. Catalytic Hydrogenation

-

Vessel Preparation : Charge a suitable high-pressure enamelled autoclave with deionized water and 4-nitrophenyl-acetic acid under a nitrogen atmosphere.

-

Catalyst Addition : Add a suspension of 10% Palladium on Carbon (Pd/C) in deionized water to the reaction vessel.

-

Initial Hydrogenation (Nitro Reduction) : Purge the vessel with hydrogen gas. Carry out the hydrogenation at 44-46°C under a slight overpressure (e.g., up to 0.6 bar) until hydrogen uptake slows, indicating the reduction of the nitro group.

-

Second Hydrogenation (Ring Saturation) : Increase the temperature to 55-58°C and the hydrogen pressure to a maximum of 4.0 bar. Continue the reaction until hydrogen uptake ceases.

-

Work-up : Cool the mixture, purge with nitrogen, and filter off the catalyst.

B. Esterification and Isolation

-

Solvent Exchange : Combine the aqueous filtrates and distill off the water under vacuum. Add ethanol and perform a second distillation to remove residual water.

-

Reaction : Cool the residue and add absolute ethanol, followed by 30% hydrochloric acid in ethanol. Heat the mixture to reflux for approximately 2 hours to complete the esterification.

-

Crystallization : Distill off the ethanol under vacuum. Add acetonitrile to the residue, cool the solution to 0 to -5°C to induce crystallization.

-

Purification : Centrifuge the crystals, wash with cold acetonitrile, and dry under vacuum at up to 60°C to yield the final product.

Core Applications in Drug Development

The structural features of this compound make it a valuable synthon in pharmaceutical research.[9] Its primary amine allows for the construction of ureas, amides, and sulfonamides, while the ethyl ester can be hydrolyzed or used in further transformations.

Key Application: Synthesis of Cariprazine This intermediate is a crucial raw material for the synthesis of Cariprazine, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder.[8][11] The trans-cyclohexyl scaffold is a core component of the final active pharmaceutical ingredient (API), highlighting the compound's importance in the pharmaceutical supply chain.

Caption: Role as a key precursor in antipsychotic drug synthesis.

Beyond Cariprazine, this molecule serves as a building block for other dopamine receptor ligands and in the development of novel compounds in peptide chemistry.[8][11][12]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.

| Hazard Class (GHS) | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] |

Recommended Practices:

-

Handling : Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] Avoid dust formation and inhalation.[3]

-

Storage : Store in a tightly closed container in a cool, well-ventilated place.[6][10] For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2-8°C.

-

First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[3][6] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[3][6]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the development of complex and life-changing pharmaceuticals. Its specific stereochemistry and bifunctional nature provide medicinal chemists with a reliable scaffold for creating targeted therapies. A thorough understanding of its properties, synthesis, and handling is paramount for any research or development professional utilizing this versatile compound to advance the frontiers of science.

References

-

This compound. LookChem.[Link]

-

This compound. Pharmaffiliates.[Link]

-

This compound. Autech.[Link]

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

MSDS of this compound. Capot Chemical.[Link]

-

This compound (CAS No: 76308-26-4) API Intermediate. Apicule.[Link]

-

This compound: A Foundation for Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound. PharmaCompass.[Link]

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. CAS#:76308-26-4 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | 76308-26-4 [chemicalbook.com]

- 8. apicule.com [apicule.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 12. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride CAS number 76308-26-4

An In-Depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in pharmaceutical research and organic synthesis. We will delve into its chemical properties, synthesis methodologies, applications, analytical protocols, and safety considerations, offering field-proven insights beyond standard data sheets.

Introduction and Strategic Importance

This compound (CAS No: 76308-26-4) is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and process development.[1][2] Its structure, featuring a trans-substituted cyclohexyl ring, a primary amine, and an ethyl ester, provides a unique and stereochemically defined scaffold. This specific arrangement is not merely incidental; the trans-conformation is often crucial for achieving the desired spatial orientation required for molecular recognition and binding to biological targets.

Its most notable application is as a key starting material in the synthesis of Cariprazine, an atypical antipsychotic agent used for treating schizophrenia and bipolar disorder.[3][4] The molecule's inherent properties make it an invaluable precursor for constructing complex active pharmaceutical ingredients (APIs), where its amine and ester functionalities offer versatile handles for subsequent chemical modifications.[1][3]

Physicochemical and Structural Characteristics

The compound's physical and chemical properties dictate its handling, reactivity, and analytical characterization. A summary of these key parameters is presented below.

| Property | Value | Source(s) |

| CAS Number | 76308-26-4 | [3][5] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [3][5] |

| Molecular Weight | 221.72 g/mol | [3][5] |

| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 173-177 °C | [1][7][8] |

| Solubility | Soluble in water, slightly soluble in methanol. | [1][6] |

| SMILES | CCOC(=O)CC1CCC(CC1)N.Cl | [5][9] |

| InChIKey | KBMWRCPPPDEVSJ-UHFFFAOYSA-N | [5][9] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][8][10] |

The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for handling and for certain reaction conditions.[6]

Synthesis and Process Chemistry Insights

The industrial-scale synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high stereoselectivity for the trans-isomer, which is critical for its use in pharmaceuticals. The most established route begins with 4-nitrophenylacetic acid.[1][7][11]

Causality of the Synthetic Strategy: The choice of 4-nitrophenylacetic acid as a starting material is strategic. The aromatic ring provides a rigid plane for the initial reduction of the nitro group, which is followed by the more demanding hydrogenation of the benzene ring. This sequential reduction is key to controlling the final stereochemistry.

Key Synthesis Steps:

-

Catalytic Hydrogenation (Two-Stage): The process begins with the catalytic hydrogenation of 4-nitrophenylacetic acid in a protic solvent like water.[11]

-

Stage 1 (Nitro Reduction): A catalyst, typically Palladium on carbon (Pd/C), is used under mild conditions (e.g., 40-50°C, low hydrogen pressure) to selectively reduce the nitro group to a primary amine.[11]

-

Stage 2 (Ring Saturation): The temperature and hydrogen pressure are then increased (e.g., 50-60°C, up to 4 bar) to facilitate the hydrogenation of the aromatic ring to a cyclohexyl ring.[7][11] This step is crucial for establishing the cis/trans isomer ratio. The reaction conditions are optimized to favor the formation of the thermodynamically more stable trans-isomer.

-

-

Esterification and Salt Formation: The resulting trans-4-aminocyclohexylacetic acid is then esterified. This is typically achieved by heating the intermediate in ethanol that contains dissolved hydrogen chloride (hydrochloric ethanol).[1][11] This step serves two purposes: the ethanol acts as the reagent to form the ethyl ester, and the hydrochloric acid catalyzes the reaction and concurrently forms the final hydrochloride salt.

-

Crystallization and Purification: The final product is isolated by cooling the reaction mixture and precipitating the crystalline solid. Acetonitrile is often used as an anti-solvent or for washing to remove impurities and enrich the desired trans-isomer.[7][8]

Caption: Synthesis workflow for Ethyl trans-2-(4-aminocyclohexyl)acetate HCl.

Core Applications in Drug Development

The utility of this molecule stems from its identity as a versatile pharmaceutical intermediate.[1][2]

-

Scaffold for API Synthesis: Its primary role is as a foundational scaffold. The primary amine serves as a nucleophile, readily participating in amide bond formation, reductive amination, or urea formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or used in other ester-based transformations.

-

Key Intermediate for Cariprazine: As previously mentioned, it is a non-negotiable precursor for the antipsychotic drug Cariprazine.[3] The trans-cyclohexyl moiety acts as a rigid spacer that correctly positions the pharmacophoric elements of the final drug molecule for optimal interaction with dopamine D2 and D3 receptors.[4]

-

Unnatural Amino Acid Derivatives: In the field of peptide chemistry, it is considered an unnatural alicyclic amino acid derivative.[12] Its incorporation into peptide chains can induce specific secondary structures or enhance metabolic stability compared to natural amino acid counterparts.

Caption: Role as a bifunctional building block in API synthesis.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount. A multi-technique approach is required for a self-validating quality control system.

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): This is the definitive technique for structural elucidation and confirmation of the trans stereochemistry through analysis of coupling constants in the ¹H NMR spectrum.[13][14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13][15]

-

Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, such as the amine (N-H stretch), the ester carbonyl (C=O stretch), and C-H bonds.[13]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting any process-related impurities or the presence of the undesired cis-isomer.[15]

-

Protocol: Sample Preparation for ¹H NMR Analysis

This protocol ensures reproducible and high-quality data for structural verification.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (Methanol-d₄) or Deuterated water (D₂O) are common choices.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is completely dissolved. A clear, particulate-free solution should be obtained.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H NMR spectrum according to standard instrument operating procedures. The resulting spectrum should be compared against a reference standard to confirm identity.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazard profile.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][16][17]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[16][18][19]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[16][18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[16][19]

-

Inhalation: Move the person to fresh air.[18]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[16]

-

In all cases of exposure, seek immediate medical attention.[16][18]

-

-

Storage and Stability: Store in a tightly closed container in a refrigerator (2-8°C) under an inert atmosphere.[1][8][10] Avoid contact with strong oxidizing agents.[18]

Caption: Safe handling and storage lifecycle for the chemical intermediate.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the development of complex and life-saving pharmaceuticals. Its strategic importance, particularly in the synthesis of Cariprazine, underscores the need for a deep understanding of its properties, synthesis, and handling. By adhering to rigorous analytical and safety protocols, researchers and drug development professionals can effectively leverage this versatile intermediate to advance their scientific and therapeutic goals.

References

-

Cas 76308-26-4, this compound. lookchem. [Link]

-

This compound | C10H20ClNO2 | CID 12603945. PubChem. [Link]

-

76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride. Inorganic Salts. [Link]

-

MSDS of this compound. Capot Chemical. [Link]

-

This compound (CAS No: 76308-26-4) API Intermediate Manufacturers. apicule. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

76308-26-4| Chemical Name : this compound. Pharmaffiliates. [Link]

-

This compound, CAS No. 76308-26-4. iChemical. [Link]

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

This compound: A Foundation for Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

Sources

- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 5. This compound | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]

- 7. This compound | 76308-26-4 [chemicalbook.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 12. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound(76308-26-4) 1H NMR spectrum [chemicalbook.com]

- 14. This compound, CAS No. 76308-26-4 - iChemical [ichemical.com]

- 15. 76308-26-4|Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 16. capotchem.com [capotchem.com]

- 17. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 [sigmaaldrich.com]

- 18. CAS#:76308-26-4 | this compound | Chemsrc [chemsrc.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride Derivatives

Introduction

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a pivotal chemical entity, recognized primarily as a key intermediate in the synthesis of Cariprazine, a third-generation atypical antipsychotic.[1][2] Cariprazine's unique pharmacological profile, characterized by partial agonism at dopamine D3/D2 receptors with a preference for the D3 subtype, highlights the therapeutic potential inherent in the trans-4-aminocyclohexylacetate scaffold.[3][4] This guide moves beyond the role of the parent compound as a mere building block, positing that its derivatives represent a rich, yet underexplored, territory for the discovery of novel therapeutic agents.

For researchers, medicinal chemists, and drug development professionals, the strategic modification of this core structure offers pathways to new chemical entities with tailored biological activities. This document provides a comprehensive exploration of the known and potential biological activities of these derivatives, grounded in established pharmacological principles. We will delve into the dopaminergic activity that forms the cornerstone of this chemical class, explore plausible secondary activities including antimicrobial and cytotoxic effects, and provide detailed, field-proven experimental protocols to empower researchers in their investigations. The narrative is structured to not only inform but also to inspire, explaining the causal logic behind experimental design and providing the technical foundation for the synthesis and evaluation of novel derivatives.

Section 1: Primary Biological Target: Dopamine Receptor Modulation

The most pronounced and clinically relevant biological activity associated with the ethyl trans-2-(4-aminocyclohexyl)acetate scaffold is the modulation of dopamine receptors. This is directly evidenced by the pharmacological action of Cariprazine, which is synthesized from this core intermediate.

Mechanism of Action: D3/D2 Partial Agonism

Cariprazine is a potent dopamine D3 and D2 receptor partial agonist, with a 3- to 10-fold greater selectivity for the D3 receptor.[1] Its therapeutic effect in schizophrenia and bipolar disorder is thought to be mediated by this dual action, combined with partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[5] The two major metabolites of Cariprazine, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), also retain a similar receptor binding profile, demonstrating high affinity for D3 and D2 receptors and contributing significantly to the drug's overall clinical efficacy.[6][7]

This established activity strongly suggests that novel derivatives of the ethyl trans-2-(4-aminocyclohexyl)acetate core are prime candidates for new central nervous system (CNS) agents targeting the dopaminergic system.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of ethyl trans-2-(4-aminocyclohexyl)acetate derivatives are not extensively published, valuable insights can be drawn from the development of Cariprazine and other D2/D3 receptor ligands.[8][9]

-

The trans-Cyclohexyl Ring: The stereochemistry of the cyclohexane ring is crucial. The trans configuration correctly orients the amine and the acetate side chains for optimal interaction with the receptor binding pockets.[1]

-

The Amine Group: The primary amine of the parent molecule is the key point for derivatization. In Cariprazine, this amine forms part of a linker to a 2,3-dichlorophenyl)piperazine moiety, which is critical for high-affinity binding. This suggests that exploring a wide variety of substituents on this nitrogen is a viable strategy for modulating potency and selectivity.

-

The Ethyl Acetate Group: While this group is modified during the synthesis of Cariprazine, its presence in the core intermediate offers another handle for derivatization. Studies on other scaffolds have shown that ester functionalities can influence pharmacokinetic properties and may interact with secondary binding pockets within the receptor.

The logical relationship for derivatization and screening is clear: modifications to the amine and acetate groups of the core scaffold can lead to novel ligands with varied affinities and functional activities at dopamine and other CNS receptors.

Caption: Derivatization strategy for the core scaffold.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (pKi) of Cariprazine and its major metabolites, which share the core aminocyclohexyl structure. This data serves as a benchmark for evaluating newly synthesized derivatives.

| Compound | Human D3 (pKi) | Human D2L (pKi) | Human 5-HT1A (pKi) | Human 5-HT2B (pKi) |

| Cariprazine | 10.07 | 9.16 | 8.59 | 9.24 |

| Desmethyl-cariprazine (DCAR) | >10.07 | ~9.16 | ~8.59 | ~9.24 |

| Didesmethyl-cariprazine (DDCAR) | >10.07 | ~9.16 | ~8.59 | ~9.24 |

| Data compiled from literature.[6][10] |

Section 2: Exploratory Biological Activities

While the primary focus is on dopaminergic activity, the chemical nature of the aminocyclohexylacetate scaffold suggests potential for other biological effects. The development of resistance to existing drugs necessitates the exploration of novel chemical scaffolds for new antimicrobial and anticancer agents.[11]

Antimicrobial Potential

Cyclohexane derivatives have been reported to possess antimicrobial properties against a range of pathogens.[11] The presence of a lipophilic cyclohexane ring and a cationic amine group in the core structure provides a molecular framework similar to that of some antimicrobial peptides and synthetic antibacterial agents. These features can facilitate interaction with and disruption of bacterial cell membranes. Derivatization of the primary amine with various functional groups could enhance these properties, potentially leading to compounds with significant activity against Gram-positive and Gram-negative bacteria.

Cytotoxic Potential

Similarly, various cyclohexane derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action for such compounds can be diverse, but often involves the induction of apoptosis or cell cycle arrest. Screening novel derivatives of ethyl trans-2-(4-aminocyclohexyl)acetate against a panel of cancer cell lines is a rational exploratory step to identify potential anticancer leads.

Section 3: Experimental Protocols

To facilitate the investigation of novel derivatives, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors. It is a competitive binding assay using a radiolabeled ligand.

A. Materials

-

HEK293 cells stably expressing human D2L or D3 receptors

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a common high-affinity ligand for D2-like receptors)

-

Non-specific binding control: Haloperidol (10 µM final concentration)

-

Test compounds (novel derivatives) dissolved in 100% DMSO

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

B. Workflow Diagram

Caption: Workflow for the radioligand binding assay.

C. Step-by-Step Methodology

-

Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer. Determine the protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.2-0.5 nM [³H]-Methylspiperone).

-

100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for screening compound cytotoxicity.

A. Materials

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

-

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom cell culture plates.

-

Test compounds dissolved in DMSO.

-

Microplate reader (capable of measuring absorbance at ~570 nm).

B. Step-by-Step Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated control) x 100.

-

Plot the percentage of viability against the log concentration of the test compound.

-

Determine the IC50 value (the concentration that causes 50% reduction in cell viability) using non-linear regression.

-

Protocol: Broth Microdilution Antimicrobial Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

A. Materials

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well round-bottom microtiter plates.

-

Test compounds dissolved in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Spectrophotometer.

-

0.5 McFarland turbidity standard.

B. Step-by-Step Methodology

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of a 2x concentrated stock of the test compound to the first column, creating a 100 µL volume. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1x test concentrations.

-

Controls:

-

Growth Control: Wells containing 100 µL of inoculum in MHB without any compound.

-

Sterility Control: Wells containing 100 µL of MHB only.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Conclusion

The this compound scaffold is a validated starting point for the development of potent dopamine D3/D2 receptor partial agonists. The success of Cariprazine provides a powerful rationale for the continued exploration of derivatives targeting the central nervous system. This guide has outlined the foundational biological activities and provided the necessary experimental frameworks to empower researchers in this endeavor. Furthermore, the potential for this chemical class to yield novel antimicrobial and cytotoxic agents should not be overlooked. A systematic approach to derivatization, coupled with the robust screening protocols detailed herein, offers a promising strategy for identifying new lead compounds with significant therapeutic potential. The convergence of a privileged scaffold with rational drug design and comprehensive biological evaluation will undoubtedly pave the way for the next generation of therapeutics derived from this versatile core.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencegate.app [sciencegate.app]

- 3. The Novel Antipsychotic Cariprazine (RGH-188): State-of-the-Art in the Treatment of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]

An In-depth Technical Guide on the Synthetic Utility and Mechanism of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

This guide provides an in-depth analysis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS No: 76308-26-4), a pivotal intermediate in modern organic synthesis and pharmaceutical development. We will move beyond a simple recitation of properties to explore the compound's core mechanistic principles, offering field-proven insights into its application. This document is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures.

Introduction: A Versatile Cyclohexane Building Block

This compound is a bifunctional organic molecule valued for its unique structural features: a reactive primary amine and an ethyl ester, stereochemically locked in a trans configuration on a cyclohexane scaffold.[1][2] This specific arrangement is not accidental; it provides a rigid, non-planar framework that is crucial in the synthesis of pharmacologically active agents where three-dimensional structure dictates biological activity.

Supplied as a stable hydrochloride salt, this compound is easier to handle and store than its freebase counterpart. In synthetic applications, its primary role is that of a nucleophilic building block, instrumental in constructing larger, more complex molecules.[3] Its most notable application is as a key precursor in the synthesis of the D2/D3 partial agonist antipsychotic drug, Cariprazine, highlighting its importance in the pharmaceutical industry.[2][4]

Physicochemical Properties

A clear understanding of a reagent's physical properties is foundational to its effective use in synthesis. The table below summarizes the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 76308-26-4 | [2][4] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [2][4] |

| Molecular Weight | 221.72 g/mol | [2][4] |

| Appearance | Crystalline Solid | N/A |

| Melting Point | 177°C | [4] |

| IUPAC Name | ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | [2] |

Core Mechanism of Action: The Activated Nucleophile

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its primary amine group. The term "mechanism of action" in this context refers to the step-by-step pathway through which this amine participates in bond-forming reactions. The process can be dissected into two critical stages: Activation and Nucleophilic Attack .

Activation: Deprotonation of the Amine Salt

The compound is supplied as a hydrochloride salt, meaning the primary amine exists in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This salt form enhances stability and solubility in certain solvents but renders the amine chemically inert for nucleophilic reactions.

The essential first step in any synthesis utilizing this reagent is the in-situ neutralization of the ammonium salt with a suitable base. This deprotonation liberates the lone pair of electrons on the nitrogen atom, transforming it into a potent nucleophile (R-NH₂).

Causality of Base Selection: The choice of base is critical and depends on the reaction conditions and the electrophile's sensitivity.

-

Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic organic bases commonly used. They are strong enough to deprotonate the ammonium salt but are sterically hindered, preventing them from competing with the primary amine in attacking the electrophile.

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in biphasic or polar aprotic systems. They are cost-effective but can lead to heterogeneity and require careful phase management.

Nucleophilic Attack: The Path to Amide Bond Formation

Once activated, the free primary amine is a strong nucleophile. A cornerstone reaction for this building block is nucleophilic acyl substitution , typically to form a robust amide bond.[5][6] This reaction is central to building the complex molecular frameworks found in many pharmaceuticals.

The mechanism proceeds via a well-established addition-elimination pathway when reacting with an acyl halide (e.g., an acid chloride):

-

Nucleophilic Addition: The electron-rich nitrogen of the deprotonated amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate.[7][8]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, ejects the most stable leaving group—in this case, the chloride ion.[7][8]

-

Final Deprotonation: The resulting product is a protonated amide. The base used in the initial activation step (or a second equivalent) removes this final proton to yield the neutral amide product and the ammonium salt of the base.

This sequence is a reliable and high-yielding method for coupling this building block to carboxylic acid derivatives.

Caption: Mechanism of Amide Formation.

Experimental Protocol: Synthesis of a Model Amide

To translate theory into practice, this section provides a self-validating, step-by-step protocol for a representative acylation reaction. This workflow exemplifies the core principles discussed above.

Objective: To synthesize ethyl trans-2-(4-(benzamido)cyclohexyl)acetate via nucleophilic acyl substitution.

Reagent Stoichiometry

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| Ethyl trans-2-(4-aminocyclohexyl)acetate HCl | 221.72 | 1.0 | 2.22 g (10 mmol) |

| Benzoyl Chloride | 140.57 | 1.05 | 1.48 g (10.5 mmol) |

| Triethylamine (Et₃N) | 101.19 | 2.2 | 2.23 g (22 mmol) |

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.22 g, 10 mmol).

-

Dissolution & Inerting: Add dichloromethane (50 mL) and stir to form a suspension. Purge the flask with an inert gas (Nitrogen or Argon).

-

Activation: Cool the flask to 0°C using an ice bath. Add triethylamine (2.23 g, 22 mmol) dropwise via syringe. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed. Scientist's Insight: Two equivalents of base are used; the first neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation.

-

Acylation: While maintaining the temperature at 0°C, add a solution of benzoyl chloride (1.48 g, 10.5 mmol) in 5 mL of DCM dropwise over 10 minutes. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

Sources

- 1. Cas 76308-26-4,this compound | lookchem [lookchem.com]

- 2. apicule.com [apicule.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

Potential applications of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient lead generation and optimization. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. This technical guide delves into the medicinal chemistry applications of one such promising scaffold: Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. Primarily recognized as a key building block in the synthesis of the antipsychotic drug Cariprazine, the potential of this cycloalkylamine derivative extends far beyond its current applications.[1] This document will explore the synthetic versatility, structure-activity relationships (SAR), and latent therapeutic potential of the (4-aminocyclohexyl)acetate core, positioning it as a valuable tool for medicinal chemists engaged in the pursuit of next-generation therapies for central nervous system (CNS) disorders and beyond.

The (4-Aminocyclohexyl)acetate Scaffold: Physicochemical Properties and Strategic Importance

This compound (CAS No: 76308-26-4) is a bifunctional molecule featuring a rigid cyclohexane ring that enforces a defined spatial arrangement of its substituents.[1] The trans stereochemistry of the amine and the ethyl acetate groups is a critical feature, influencing the vectoral projection of these functionalities and, consequently, their interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |

| Molecular Weight | 221.72 g/mol | [1] |

| CAS Number | 76308-26-4 | [1] |

| Appearance | White to off-white crystalline solid | Generic MSDS |

| Solubility | Soluble in water and alcohols | Generic MSDS |

The strategic importance of this scaffold in medicinal chemistry can be attributed to several key features:

-

Three-Dimensionality: The non-planar nature of the cyclohexane ring provides access to chemical space that is often underexplored by flat, aromatic systems, a desirable trait for disrupting protein-protein interactions and enhancing selectivity.

-

Synthetic Tractability: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including amidation, reductive amination, and urea formation, allowing for the facile generation of diverse chemical libraries.

-

Bioisosteric Potential: The cycloalkylamine motif can be considered a bioisostere of other cyclic amines, such as piperidine and piperazine, which are ubiquitous in CNS-active drugs. This allows for the modulation of physicochemical properties like pKa, lipophilicity, and metabolic stability while potentially retaining or improving biological activity.[2][3]

-

"Privileged Scaffold" Character: While not formally designated as such in all literature, its presence in a successful CNS drug, Cariprazine, and its inherent properties align with the concept of a privileged scaffold – a molecular framework that can be decorated with various functionalities to interact with a range of biological targets.[4][5]

Established Application: The Cornerstone of Cariprazine

The most prominent application of this compound is in the synthesis of Cariprazine, a dopamine D₃-preferring D₃/D₂ receptor partial agonist approved for the treatment of schizophrenia and bipolar disorder.[6][7] In the structure of Cariprazine, the (4-aminocyclohexyl)acetate moiety is N-acylated and further elaborated to connect to the phenylpiperazine pharmacophore.

The (4-aminocyclohexyl)acetate core in Cariprazine serves several critical functions:

-

Structural Rigidity: It acts as a rigid linker, positioning the terminal urea moiety and the piperazine group at an optimal distance and orientation for interaction with the dopamine receptors.

-

Modulation of Physicochemical Properties: It contributes to the overall lipophilicity and membrane permeability of the drug, influencing its pharmacokinetic profile.

-

Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to more labile linkers.

The pharmacological profile of Cariprazine is not solely dependent on the parent drug. Its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), also exhibit high affinity for dopamine and serotonin receptors and contribute significantly to its clinical efficacy.[1][6][7] This underscores the importance of the core scaffold in maintaining biological activity even after metabolic transformations.

Table 2: In Vitro Receptor Binding Profile (Ki, nM) of Cariprazine and its Active Metabolites

| Receptor | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) |

| Dopamine D₂ | 0.49 | 0.41 | 0.94 |

| Dopamine D₃ | 0.085 | 0.057 | 0.17 |

| Serotonin 5-HT₁A | 2.6 | 1.8 | 3.0 |

| Serotonin 5-HT₂B | 0.58 | 0.45 | 1.1 |

Data compiled from publicly available pharmacological studies.

Potential Applications in CNS Drug Discovery

The success of Cariprazine provides a strong rationale for exploring the (4-aminocyclohexyl)acetate scaffold for other CNS targets. The structural features that make it suitable for dopamine receptor modulation can be extrapolated to other G-protein coupled receptors (GPCRs) and transporters.

As a Privileged Scaffold for GPCR Ligands

GPCRs are a major class of drug targets, and ligands that modulate their function often possess a combination of a rigid core and flexible side chains that can engage with specific binding pockets.[8][9] The (4-aminocyclohexyl)acetate scaffold is an excellent starting point for the design of novel GPCR ligands.

Figure 1: Conceptual workflow for leveraging the (4-aminocyclohexyl)acetate scaffold in GPCR ligand design.

By systematically modifying the primary amine, researchers can generate libraries of compounds to screen against a panel of CNS targets. For instance, acylation with different aromatic or heterocyclic carboxylic acids could yield ligands for serotonin or opioid receptors. Reductive amination with various aldehydes could introduce new pharmacophoric elements targeting adrenergic or other aminergic receptors.

Bioisosteric Replacement of Piperazine and Piperidine

The piperazine moiety is a common feature in many CNS drugs, but it can be associated with metabolic liabilities and off-target effects.[2] The (4-aminocyclohexyl)acetate scaffold can serve as a non-basic, more rigid bioisostere for the piperazine ring. This substitution can lead to improved metabolic stability, altered receptor selectivity, and a more favorable pharmacokinetic profile.

Figure 3: Synthetic route to this compound.

Step-by-Step Protocol:

-

Hydrogenation: To a solution of 4-nitrophenylacetic acid in a suitable solvent (e.g., water or a lower alcohol) is added a catalytic amount of palladium on carbon (10% Pd/C). The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration.

-

Esterification: The resulting solution of trans-4-aminocyclohexylacetic acid is concentrated, and absolute ethanol is added. The solution is saturated with dry hydrogen chloride gas and refluxed for several hours.

-